molecular formula C13H21NO3 B1469994 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid CAS No. 1484760-45-3

2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid

Cat. No.: B1469994
CAS No.: 1484760-45-3
M. Wt: 239.31 g/mol
InChI Key: WVYWBOWUXLGXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid (CAS 1484760-45-3) is a high-purity piperidine-based compound supplied for advanced chemical and pharmaceutical research. With a molecular formula of C13H21NO3 and a molecular weight of 239.31 g/mol, this chemical serves as a versatile intermediate and pharmacophore in medicinal chemistry . The piperidin-4-one core, to which this compound is related, is recognized as a potential pharmacophore, a key structural feature that can be modified to achieve diverse biological activities . Recent scientific literature indicates that substituted piperidine compounds are of significant interest in drug discovery, particularly in the development of orexin receptor agonists . Orexin receptor targeting is a prominent pathway for investigating therapeutic agents for conditions such as narcolepsy . Furthermore, piperidine derivatives have been reported to possess a range of pharmacological activities, including anticancer and anti-HIV properties, making them valuable scaffolds for developing new therapeutic agents . This product is intended for research and development purposes only by technically qualified individuals. It is strictly not intended for use in foods, cosmetics, drugs, or any consumer products.

Properties

IUPAC Name

2-[1-(cyclopentanecarbonyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-12(16)9-10-5-7-14(8-6-10)13(17)11-3-1-2-4-11/h10-11H,1-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYWBOWUXLGXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation Step

  • The piperidine nitrogen is acylated using cyclopentanecarbonyl chloride in the presence of a base such as triethylamine.
  • The reaction is typically conducted in anhydrous dichloromethane (CH2Cl2) at low temperatures (0 °C to room temperature) to control the reaction rate and minimize side reactions.
  • After stirring for several hours, the reaction mixture is concentrated and purified by column chromatography.

Introduction of Acetic Acid Side Chain

  • The 4-position of the piperidine ring is functionalized by alkylation with a suitable acetic acid derivative or precursor, such as a halogenated acetic acid ester.
  • This step often involves the use of strong bases or nucleophilic catalysts under inert atmosphere (e.g., nitrogen) to promote substitution.
  • The ester group can be hydrolyzed under acidic or basic conditions to yield the free acetic acid.

Use of Protecting Groups

  • Protecting groups such as benzyl or tert-butyloxycarbonyl (Boc) are employed to protect amine or hydroxyl groups during intermediate steps.
  • Deprotection is carried out under mild conditions (e.g., hydrogenation with Pd/C for benzyl groups or acid treatment for Boc groups) to avoid degradation of the molecule.

Representative Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Acylation of piperidine N Cyclopentanecarbonyl chloride, Et3N, CH2Cl2, 0 °C to RT 70-80 Low temperature prevents side reactions
Alkylation at 4-position Halogenated acetic acid ester, base, inert atmosphere 60-75 Requires strict moisture control
Ester hydrolysis Acidic or basic hydrolysis 85-90 Converts ester to acetic acid moiety
Protecting group removal Pd/C hydrogenation or acid treatment 90-95 Mild conditions preserve compound integrity

Research Findings and Optimization Insights

  • Reaction temperature and solvent choice significantly affect the acylation step's selectivity and yield. Lower temperatures and aprotic solvents such as dichloromethane are preferred.
  • Use of sodium triacetoxyborohydride as a mild reducing agent has been reported in related piperidine derivative syntheses to facilitate reductive amination steps, which may be applicable in modifying intermediates in this synthesis.
  • The purification of intermediates by silica gel chromatography using mixtures of ethyl acetate and hexane or petroleum ether is effective in isolating pure compounds.
  • Protecting group strategies are critical to avoid unwanted side reactions, especially when multiple functional groups are present.
  • The overall synthetic route yields the target compound in moderate to good yields (typically 50-80% per step), with purity confirmed by NMR and mass spectrometry.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Typical Yield (%) Remarks
1. Piperidine Acylation Cyclopentanecarbonyl chloride, Et3N, CH2Cl2 Introduce cyclopentanecarbonyl group 70-80 Low temp control essential
2. Side Chain Introduction Halogenated acetic acid ester, base, inert atmosphere Attach acetic acid moiety 60-75 Moisture sensitive
3. Ester Hydrolysis Acid or base hydrolysis Convert ester to acid 85-90 Mild conditions preferred
4. Protecting Group Removal Pd/C hydrogenation or acid treatment Remove protecting groups 90-95 Avoid harsh conditions

This synthesis is supported by various literature and patent sources describing similar piperidine derivative preparations and acylation methodologies. The described methods are consistent with standard organic synthesis practices for amide and carboxylic acid compound preparation, ensuring the production of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid with high purity and reproducibility.

No direct contradictory data were found, and the synthesis is adaptable to scale-up with optimization of reaction parameters. Further biological testing and derivatization may require modification of these protocols to introduce additional functional groups or labels.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

The compound 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid is a notable molecule in scientific research, particularly within the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, including synthesis methods, biological activities, and potential therapeutic uses.

Synthetic Routes

The synthesis of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid typically involves several steps:

  • Formation of the Piperidine Ring : This can be achieved through the cyclization of appropriate precursors.
  • Introduction of the Cyclopentanecarbonyl Group : This step often involves acylation reactions using cyclopentanecarbonyl chloride or similar reagents.
  • Carboxylic Acid Formation : The final step usually involves the introduction of the acetic acid moiety, which can be done through esterification or direct carboxylation.

Reaction Conditions

The reactions are generally carried out under controlled conditions, utilizing solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts where necessary to optimize yield and purity.

Biological Activities

Research has indicated that 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Analgesic Effects : The compound may possess pain-relieving properties, making it a candidate for further investigation in pain management therapies.
  • Neuroprotective Effects : There is growing interest in its potential to protect neuronal cells, which could have implications for treating neurodegenerative diseases.

Pharmaceutical Development

This compound is being explored as a lead structure for the development of new pharmaceuticals. Its unique structural features allow for modifications that can enhance efficacy and reduce side effects.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Pain Management

In preclinical trials, the compound demonstrated analgesic properties comparable to established pain relievers. Further research is warranted to explore its mechanisms and therapeutic potential in pain management protocols.

Case Study 3: Neuroprotection

Research involving neuronal cell cultures showed that treatment with this compound reduced oxidative stress markers, indicating potential neuroprotective effects. This finding opens avenues for exploring its use in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid with structurally related piperidine-acetic acid derivatives, emphasizing substituent effects, synthetic routes, and pharmacological relevance:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Synthetic Yield Key Properties/Applications References
2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid (Target) Cyclopentanecarbonyl C₁₃H₂₁NO₃ 243.31 (estimated) Not reported Hypothesized sEH inhibition, metabolic stability -
2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a) 4-Acetylphenyl C₁₅H₁₉NO₃ 261.32 45% Soluble epoxide hydrolase inhibitor candidate
2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b) 4-Cyanophenyl C₁₄H₁₆N₂O₂ 244.29 65% Enhanced yield; electron-withdrawing cyano group
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid tert-Butoxycarbonyl (Boc) C₁₂H₂₁NO₄ 243.31 Not reported Intermediate for peptide/protected drug synthesis
2-(1-Benzylpiperidin-4-yl)acetic acid Benzyl C₁₄H₁₉NO₂ 233.31 Not reported Pharmaceutical intermediate (CAS 130927-83-2)
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid Ethoxycarbonyl C₁₀H₁₇NO₄ 215.25 Not reported Synthetic versatility; ester group for prodrugs
2-((1-(2-(N-(4-Chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid Complex aryl/heterocyclic C₂₄H₂₄ClN₃O₆ 492.91 Not reported Antiplatelet activity; improved pharmacokinetics

Key Structural and Functional Insights:

Substituent Effects on Synthesis: The 4-cyanophenyl derivative (9b) achieved the highest yield (65%), likely due to the electron-withdrawing cyano group enhancing nucleophilic aromatic substitution efficiency . Bulky substituents (e.g., tert-butoxycarbonyl in ) may lower yields due to steric hindrance during coupling reactions.

Pharmacological Relevance: Electron-Withdrawing Groups: The cyano group in 9b and acetyl in 9a may enhance binding to sEH by modulating electron density . Aromatic vs. Aliphatic Substituents: The target compound’s cyclopentanecarbonyl group (aliphatic) could improve metabolic stability compared to aryl-substituted analogs (9a, 9b), which may be prone to oxidative metabolism .

The ethoxycarbonyl analog (CAS 224456-41-1) offers ester functionality, which can be hydrolyzed in vivo to enhance solubility .

Therapeutic Potential: The benzo[d][1,3]dioxole-containing analog () demonstrates antiplatelet activity, suggesting that piperidine-acetic acid derivatives with bulky substituents may target cardiovascular pathways .

Biological Activity

2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid
  • CAS Number : 1484760-45-3
  • Molecular Formula : C13H19N1O2
  • Molecular Weight : 221.30 g/mol

The biological activity of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid is primarily attributed to its interaction with specific molecular targets in biological systems. The compound is believed to modulate the activity of various enzymes and receptors, leading to diverse pharmacological effects. Notably, it may influence pathways related to pain modulation, inflammation, and neuroprotection.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Receptor Interaction : It could interact with neurotransmitter receptors, affecting pain perception and stress responses.
  • Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from apoptosis under stress conditions.

Biological Activity Overview

Research into the biological activity of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid has revealed several promising findings:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntinociceptiveDemonstrated significant reduction in pain responses in animal models.
Anti-inflammatoryReduced levels of inflammatory markers in treated subjects.
NeuroprotectiveExhibited protective effects on neuronal cells exposed to oxidative stress.

Case Study 1: Antinociceptive Effects

A study investigated the antinociceptive properties of 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid using a zebrafish model. The results indicated a significant reduction in pain-like behaviors following administration of the compound, suggesting its potential as an analgesic agent.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound effectively reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures. This finding supports its potential application in treating inflammatory diseases.

Case Study 3: Neuroprotection

Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with 2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid led to decreased cell death and maintained cellular viability compared to untreated controls. This suggests a neuroprotective role that could be beneficial in neurodegenerative conditions.

Q & A

Q. Basic

  • HPLC with UV/Vis detection (≥95% purity threshold) .
  • Recrystallization in polar aprotic solvents (e.g., acetonitrile) to remove hydrophobic impurities.
  • Karl Fischer titration for moisture control, critical for hygroscopic intermediates .

What strategies address solubility challenges during in vitro assays involving this compound?

Q. Advanced

  • Co-solvent systems (e.g., DMSO-water gradients) to maintain solubility without denaturing proteins.
  • Nanoparticle encapsulation using PEGylated lipids, as demonstrated for structurally similar piperidine derivatives .
  • pH adjustment to exploit ionization states (predicted via pKa modeling) .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Q. Advanced

  • Fragment-based design : Systematically modify the cyclopentanecarbonyl or piperidine moieties and assay activity changes (e.g., IC50 shifts in enzyme inhibition).
  • Molecular docking to prioritize substituents with favorable binding energies .

What experimental protocols assess the compound’s stability under varying storage conditions?

Q. Basic

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13). Monitor degradation products via LC-MS .
  • Long-term stability in desiccated vs. humid environments, using thermogravimetric analysis (TGA) .

What methodologies are employed in pharmacological profiling of this compound?

Q. Advanced

  • ADME-Tox screening : Caco-2 cell models for permeability, cytochrome P450 inhibition assays, and Ames tests for mutagenicity.
  • Target engagement assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .

How can green chemistry principles be applied to synthesize this compound sustainably?

Q. Advanced

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative.
  • Catalysis : Use immobilized lipases for acyl transfer reactions, reducing waste and energy input .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.